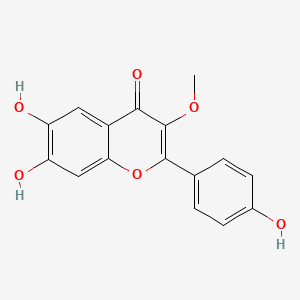
6,7,4'-Trihydroxy-3-methoxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Diosmetin can be synthesized through various chemical reactions. One common method involves the methylation of luteolin, a naturally occurring flavonoid. The reaction typically uses methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of diosmetin often involves the extraction and purification from plant sources, particularly citrus fruits. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
化学反応の分析
Types of Reactions
Diosmetin undergoes several types of chemical reactions, including:
Oxidation: Diosmetin can be oxidized to form various quinones.
Reduction: Reduction reactions can convert diosmetin to its corresponding dihydroflavone.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the hydroxyl groups on the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of diosmetin, such as methoxylated and hydroxylated flavones .
科学的研究の応用
Diosmetin has a wide range of scientific research applications:
作用機序
Diosmetin exerts its effects through various molecular targets and pathways:
TrkB Receptor Agonist: Acts as a weak agonist of the TrkB receptor, which is involved in neurotrophic activities.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress.
Anti-inflammatory Pathways: Modulates inflammatory cytokines and pathways, reducing inflammation.
類似化合物との比較
Similar Compounds
Luteolin: A non-methylated flavone with similar antioxidant and anti-inflammatory properties.
Apigenin: Another flavone with comparable biological activities but lacks the methoxy group at the 4’ position.
Uniqueness
Diosmetin’s unique structural feature is the methoxy group at the 4’ position, which differentiates it from other flavones like luteolin and apigenin. This structural modification can influence its biological activity and pharmacokinetics .
特性
CAS番号 |
159506-37-3 |
|---|---|
分子式 |
C16H12O6 |
分子量 |
300.26 g/mol |
IUPAC名 |
6,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-16-14(20)10-6-11(18)12(19)7-13(10)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 |
InChIキー |
SEIMWTXEHSQAHJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


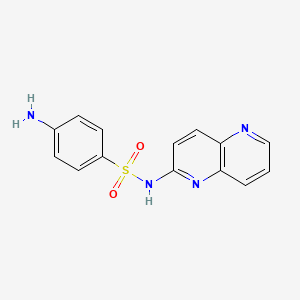
![{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11832633.png)
![ylidene]-2,3-dihydro-1H-indole](/img/structure/B11832636.png)
![8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine](/img/structure/B11832637.png)
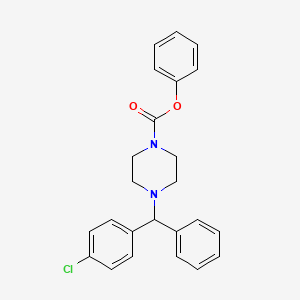
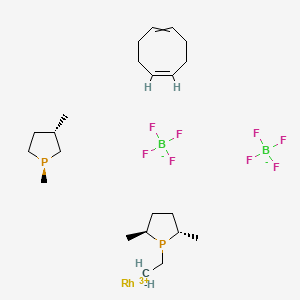
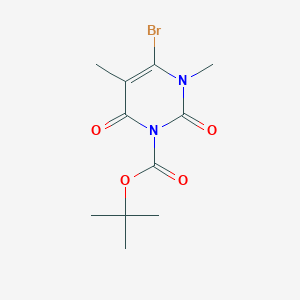


![7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11832683.png)
![[(1S)-6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methyl 4-bromobenzoate](/img/structure/B11832687.png)
![1-Ethyl-2,2,2-trimethyl-1-phenyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B11832690.png)
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B11832691.png)
![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride](/img/structure/B11832704.png)
